molecular formula C13H12ClN3O B8527148 N-[3-(aminomethyl)phenyl]-2-chloropyridine-4-carboxamide

N-[3-(aminomethyl)phenyl]-2-chloropyridine-4-carboxamide

Cat. No. B8527148
M. Wt: 261.70 g/mol
InChI Key: GEKLWZIMODLODJ-UHFFFAOYSA-N
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Patent
US09023847B2

Procedure details

To a solution of tert-butyl (3-{[(2-chloropyridin-4 yl)carbonyl]amino}benzyl)carbamate in methylene chloride (10 mL) at 0° C. was added 4 M HCl in dioxane (10 mL). The solution was allowed to warm to room temperature and stirred for 18 h. The reaction was concentrated in vacuo to dryness. Methanol was added and removed in vacuo (3×) to afford N-[3-(aminomethyl)phenyl]-2-chloropyridine-4-carboxamide.
Name
tert-butyl (3-{[(2-chloropyridin-4 yl)carbonyl]amino}benzyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([NH:10][C:11]2[CH:12]=[C:13]([CH:23]=[CH:24][CH:25]=2)[CH2:14][NH:15]C(=O)OC(C)(C)C)=[O:9])[CH:5]=[CH:4][N:3]=1.Cl>C(Cl)Cl.O1CCOCC1>[NH2:15][CH2:14][C:13]1[CH:12]=[C:11]([NH:10][C:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=2)=[O:9])[CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
tert-butyl (3-{[(2-chloropyridin-4 yl)carbonyl]amino}benzyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)NC=1C=C(CNC(OC(C)(C)C)=O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo to dryness
ADDITION
Type
ADDITION
Details
Methanol was added
CUSTOM
Type
CUSTOM
Details
removed in vacuo (3×)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NCC=1C=C(C=CC1)NC(=O)C1=CC(=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.